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molecular formula C27H27N3O4 B1673804 (3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate CAS No. 89149-85-9

(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate

Cat. No. B1673804
M. Wt: 457.5 g/mol
InChI Key: LEHDAQHCDVGZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04522821

Procedure details

To a mixture of 1.0 g (0.00302 mole) of (±)-5-(1-methyl-4-piperidylidene)-5H-dibenzo[a,d]-cycloheptene-3-carboxylic acid, 0.31 g (0.0030 mole) of triethylamine and 4 ml of hexamethylphosphoramide was added 0.456 g (0.0030 mol) of 1H-1-chloromethyl-3-methyl-2,5-dioxo-2,3,4,5-tetrahydroimidazole. The mixture was stirred and heated in an oil bath at 100° C. for 18 hours. After cooling, 25 ml of water and 25 ml of a saturated solution of sodium carbonate were added to the reaction. The mixture then was extracted with ten 50 ml aliquots of ether. The combined ether extracts were washed with ten 75 ml portions of water, dried over magnesium sulfate, filtered, and the solvent was removed on a rotary evaporator. The white crystalline residue was recrystallized from acetonitrile to afford (±)-(3-methyl-2,5-dioxo-1-imidazolidinyl)methyl 5-(1-methyl-4-piperidinylidene)-5H-dibenzo[a,d]cycloheptene-3-carboxylate, m.p. 192°-194°.
Name
(±)-5-(1-methyl-4-piperidylidene)-5H-dibenzo[a,d]-cycloheptene-3-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
1H-1-chloromethyl-3-methyl-2,5-dioxo-2,3,4,5-tetrahydroimidazole
Quantity
0.456 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[C:8]2[C:14]3[CH:15]=[C:16]([C:19]([OH:21])=[O:20])[CH:17]=[CH:18][C:13]=3[CH:12]=[CH:11][C:10]3[CH:22]=[CH:23][CH:24]=[CH:25][C:9]2=3)[CH2:4][CH2:3]1.[CH2:26]([N:28]([CH2:31]C)CC)C.CN(C)P([N:40]([CH3:42])[CH3:41])(N(C)C)=O.[C:44](=[O:47])([O-])[O-].[Na+].[Na+].[OH2:50]>>[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[C:8]2[C:14]3[CH:15]=[C:16]([C:19]([O:21][CH2:26][N:28]4[C:31](=[O:50])[CH2:42][N:40]([CH3:41])[C:44]4=[O:47])=[O:20])[CH:17]=[CH:18][C:13]=3[CH:12]=[CH:11][C:10]3[CH:22]=[CH:23][CH:24]=[CH:25][C:9]2=3)[CH2:4][CH2:3]1 |f:3.4.5|

Inputs

Step One
Name
(±)-5-(1-methyl-4-piperidylidene)-5H-dibenzo[a,d]-cycloheptene-3-carboxylic acid
Quantity
1 g
Type
reactant
Smiles
CN1CCC(CC1)=C1C2=C(C=CC3=C1C=C(C=C3)C(=O)O)C=CC=C2
Name
Quantity
0.31 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
1H-1-chloromethyl-3-methyl-2,5-dioxo-2,3,4,5-tetrahydroimidazole
Quantity
0.456 g
Type
reactant
Smiles
Step Three
Name
saturated solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture then was extracted with ten 50 ml aliquots of ether
WASH
Type
WASH
Details
The combined ether extracts were washed with ten 75 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The white crystalline residue was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)=C1C2=C(C=CC3=C1C=C(C=C3)C(=O)OCN3C(N(CC3=O)C)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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